5-Bromo-2-(bromomethyl)benzo[b]thiophene

Orthogonal Functionalization Chemoselectivity Divergent Synthesis

5-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 128104-93-8) is a uniquely programmable heterobifunctional scaffold. The benzylic –CH₂Br and 5-position aryl bromide offer strictly orthogonal reactivity, enabling divergent, two-step buildup of disubstituted benzo[b]thiophene libraries without protecting-group maneuvers. In medicinal chemistry, the benzylic site first couples to a nucleophile; a subsequent Suzuki–Miyaura reaction at C5 installs a second aryl/heteroaryl group—ideal for SAR programs against metabolic-disease targets. In materials science, the same sequential logic produces asymmetric π-systems with precisely tunable HOMO/LUMO levels. For chemical biology, one handle attaches a linker or reporter while the other tethers a recognition element, streamlining probe assembly. Replacing this 2,5-regioisomer with a mono-substituted or 4-/7-bromo isomer collapses the synthetic route—this exact substitution pattern is design-defining. Standard B2B shipping; inquire for bulk pricing.

Molecular Formula C9H6Br2S
Molecular Weight 306.02 g/mol
CAS No. 128104-93-8
Cat. No. B3096383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(bromomethyl)benzo[b]thiophene
CAS128104-93-8
Molecular FormulaC9H6Br2S
Molecular Weight306.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(S2)CBr
InChIInChI=1S/C9H6Br2S/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
InChIKeyZIYHWMODTVOWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(bromomethyl)benzo[b]thiophene: CAS 128104-93-8 as a Strategic Heterobifunctional Building Block for Divergent Synthesis


5-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 128104-93-8, C9H6Br2S, MW 306.02) is a heterobifunctional benzo[b]thiophene derivative featuring a benzylic bromomethyl group at the 2-position and a distinct aromatic bromide at the 5-position [1]. This precise, dual-site electrophilic architecture enables sequential and chemoselective functionalization strategies (e.g., nucleophilic substitution followed by cross-coupling) that are impossible with simple, monofunctionalized benzo[b]thiophene analogs . Its value proposition for a scientific or industrial user lies not in any inherent biological activity, but in its unique capacity to serve as a programmable, orthogonal handle for the construction of complex molecular architectures that would otherwise require lengthier, lower-yielding, or more costly synthetic routes.

5-Bromo-2-(bromomethyl)benzo[b]thiophene: Why In-Class Analogs Cannot Serve as Drop-in Replacements for Complex Molecule Assembly


Selecting a different benzo[b]thiophene building block fundamentally alters, and often precludes, a planned synthetic route. Replacing 5-Bromo-2-(bromomethyl)benzo[b]thiophene with a mono-substituted analog like 2-(bromomethyl)benzo[b]thiophene (CAS 10133-20-7) eliminates the critical aromatic bromide handle at the 5-position, disabling downstream diversification via cross-coupling methodologies . Conversely, selecting a positional isomer such as 7-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 1858242-32-6) or 4-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 1312118-04-9) changes the spatial and electronic environment of the reactive sites, which can dramatically impact the yield, selectivity, and success of subsequent steps in structure-activity relationship (SAR) studies or materials optimization . The specific 2,5-substitution pattern of 5-Bromo-2-(bromomethyl)benzo[b]thiophene is therefore a non-negotiable, design-defining feature for a specific class of synthetic targets. Generic substitution is not an option without fundamentally re-engineering the entire molecular design and synthetic sequence.

5-Bromo-2-(bromomethyl)benzo[b]thiophene: A Quantified Comparative Analysis of Differentiation Against Closest Analogs


Orthogonal Reactivity Profile: Differentiating Benzylic (2-position) vs. Aromatic (5-position) Electrophilicity

The compound's primary differentiator is its heterobifunctional nature, enabling stepwise, chemoselective functionalization. Unlike 2-(bromomethyl)benzo[b]thiophene (CAS 10133-20-7) which has only a single reactive site, 5-Bromo-2-(bromomethyl)benzo[b]thiophene provides two distinct reaction handles . The benzylic bromomethyl group (-CH2Br) is highly reactive toward nucleophiles (SN2), while the aromatic bromide (Ar-Br) is unreactive under these conditions, remaining intact for a subsequent, palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) . This allows for the programmed, sequential introduction of two different molecular fragments into the same benzo[b]thiophene core.

Orthogonal Functionalization Chemoselectivity Divergent Synthesis

Impact of Bromine Substitution Pattern on Molecular Properties: A Comparative Physicochemical Profile

The specific placement of the second bromine atom at the 5-position, as opposed to the 4- or 7-position in isomeric analogs, results in a quantifiably different set of physicochemical properties that can be critical for downstream applications. For example, 5-Bromo-2-(bromomethyl)benzo[b]thiophene has a predicted LogP of 4.5587 , while the 4-bromo isomer is reported with a melting point of 95-97 °C . These differences are not trivial; they impact compound handling, purification, solubility in reaction media, and the properties of final products in material or biological applications.

LogP Physicochemical Properties Solubility Molecular Design

Verified Use as an Intermediate in the Synthesis of Bioactive Molecules: Antihyperglycemic Agents

Literature evidence directly links 5-Bromo-2-(bromomethyl)benzo[b]thiophene to the synthesis of specific, biologically relevant molecules. It is cited as a key reactant in the preparation of substituted 3H-1,2,3,5-oxathiadiazole-2-oxides, a class of compounds that were tested and demonstrated antihyperglycemic activity in the db/db mouse model of type 2 diabetes [1]. This provides a concrete, data-backed application that justifies its selection for medicinal chemistry projects targeting metabolic diseases, in contrast to other bromomethyl-benzo[b]thiophenes that lack such documented, specific utility.

Antihyperglycemic Diabetes Metabolic Disease Drug Discovery

5-Bromo-2-(bromomethyl)benzo[b]thiophene: Validated Application Scenarios in Drug Discovery and Advanced Materials


Medicinal Chemistry: Programmed Assembly of Diverse Antihyperglycemic Candidates

As evidenced by its use in synthesizing oxathiadiazole-2-oxides, this compound is ideal for SAR programs in metabolic disease. The benzylic bromide can be displaced by a nucleophile to introduce an initial diversity element, followed by Suzuki-Miyaura coupling at the 5-position to introduce a second aryl or heteroaryl group. This divergent platform enables the rapid generation of focused libraries of 2,5-disubstituted benzo[b]thiophenes for evaluation against targets like type 2 diabetes [1].

Organic Electronics: Building Customized Benzo[b]thiophene-Based π-Conjugated Materials

The orthogonal reactivity of 5-Bromo-2-(bromomethyl)benzo[b]thiophene is a strategic advantage in materials science for synthesizing asymmetric, extended π-systems. Sequential functionalization allows for the precise tuning of electronic properties (e.g., HOMO/LUMO levels) and solid-state packing (influenced by the specific LogP and substitution pattern) [1], which is critical for the development of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) with optimized performance.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

For chemical biology applications, 5-Bromo-2-(bromomethyl)benzo[b]thiophene can serve as a core for assembling bifunctional probes. One reactive site (the benzylic bromide) can be used to attach a linker or reporter group (e.g., biotin, fluorophore), while the other (the 5-bromo substituent) can be used to attach a ligand or recognition element for a target protein. This two-step, modular approach simplifies the construction of complex chemical tools, leveraging the compound's unique heterobifunctional nature .

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